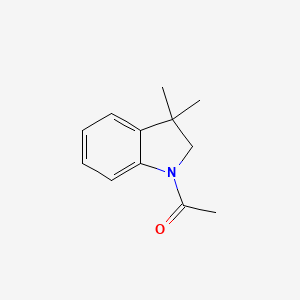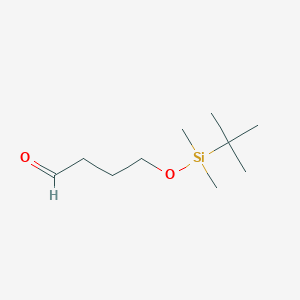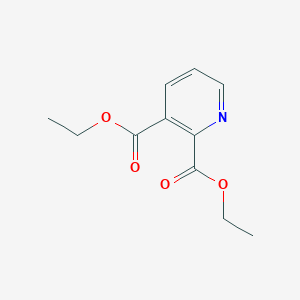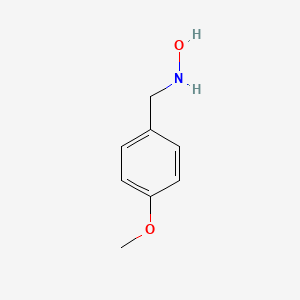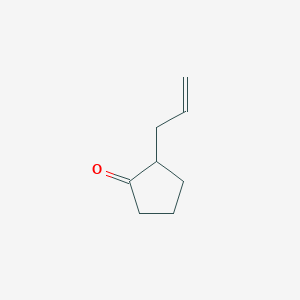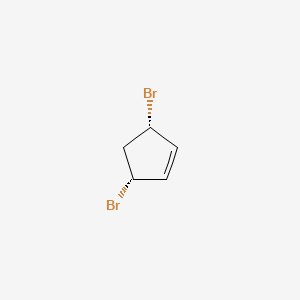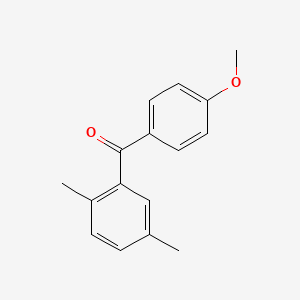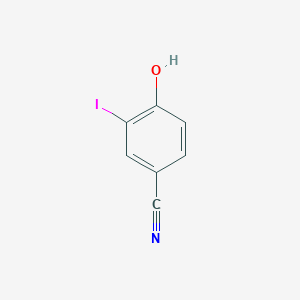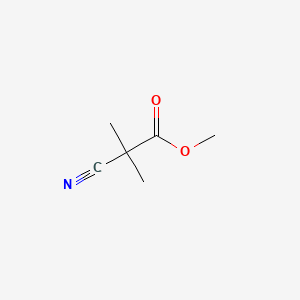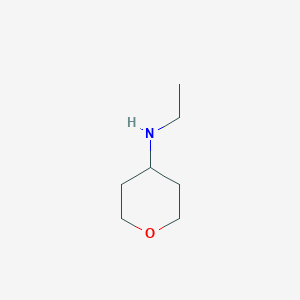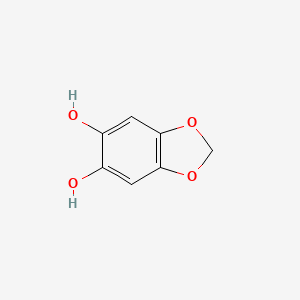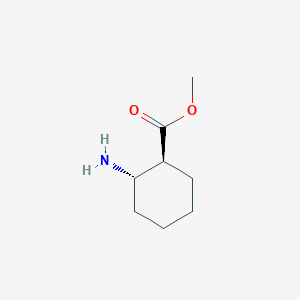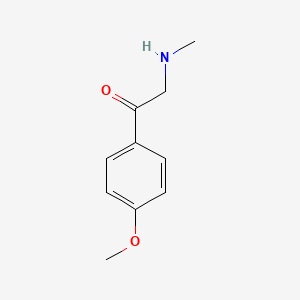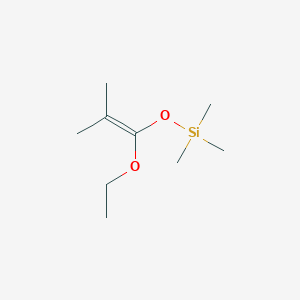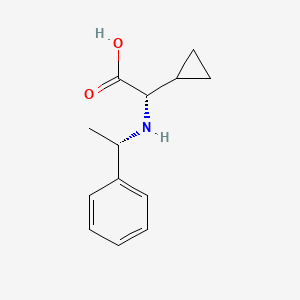
(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid is a chiral amino acid derivative characterized by the presence of a cyclopropyl group and a phenylethylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylcarboxylic acid and (S)-1-phenylethylamine.
Formation of Amide Bond: The carboxylic acid group of cyclopropylcarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of (S)-1-phenylethylamine to form the corresponding amide.
Reduction and Hydrolysis: The amide is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. Subsequent hydrolysis of the amine with hydrochloric acid (HCl) produces this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: N-substituted derivatives.
科学研究应用
(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and phenylethylamine moieties contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(S)-2-Cyclopropyl-2-((1-phenylethyl)amino)acetic acid: Lacks the chiral center at the phenylethylamine moiety.
®-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid: Has the opposite chirality at the cyclopropyl group.
2-Cyclopropyl-2-((1-phenylethyl)amino)acetic acid: Non-chiral version of the compound.
Uniqueness
(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid is unique due to its specific chiral centers, which confer distinct stereochemical properties. This chirality can significantly influence its biological activity and interactions with molecular targets, making it a valuable compound in stereoselective synthesis and drug development.
属性
IUPAC Name |
(2S)-2-cyclopropyl-2-[[(1S)-1-phenylethyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(10-5-3-2-4-6-10)14-12(13(15)16)11-7-8-11/h2-6,9,11-12,14H,7-8H2,1H3,(H,15,16)/t9-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDGZZWHZMCCQO-CABZTGNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C2CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C2CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456934 |
Source


|
| Record name | (2S)-Cyclopropyl{[(1S)-1-phenylethyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281191-43-3 |
Source


|
| Record name | (2S)-Cyclopropyl{[(1S)-1-phenylethyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
